3,5-dimethoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide
Description
Properties
Molecular Formula |
C17H17N3O3 |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
3,5-dimethoxy-N-(2-methyl-3H-benzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C17H17N3O3/c1-10-18-15-5-4-12(8-16(15)19-10)20-17(21)11-6-13(22-2)9-14(7-11)23-3/h4-9H,1-3H3,(H,18,19)(H,20,21) |
InChI Key |
PARLDOGHBNPTNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Coupling of 3,5-Dimethoxybenzoyl Chloride with 5-Amino-2-Methyl-1H-Benzimidazole
The most direct route involves reacting 3,5-dimethoxybenzoyl chloride with 5-amino-2-methyl-1H-benzimidazole. The benzimidazole amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This method typically employs dichloromethane as a solvent and triethylamine as a base to neutralize HCl byproducts.
Procedure :
-
Activation of Carboxylic Acid : 3,5-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) at reflux to form 3,5-dimethoxybenzoyl chloride. Excess SOCl₂ is removed under reduced pressure.
-
Coupling Reaction : The acid chloride is dissolved in dichloromethane and added dropwise to a solution of 5-amino-2-methyl-1H-benzimidazole and triethylamine at 0–5°C. The mixture is stirred for 6–12 hours at room temperature.
-
Workup : The organic layer is washed with water, dried over sodium sulfate, and concentrated. The crude product is recrystallized from ethyl acetate/hexane to yield the title compound as a white solid.
Key Data :
-
Yield : 70–85% after recrystallization.
-
Purity : >98% (HPLC).
-
Challenges : Sensitivity of the benzimidazole amine to oxidation necessitates inert atmospheres.
Stepwise Assembly via Benzimidazole Ring Formation
An alternative approach constructs the benzimidazole ring in situ before introducing the benzamide moiety. This method is advantageous when starting from o-phenylenediamine derivatives.
Procedure :
-
Benzimidazole Synthesis : 4-Methoxy-1,2-diaminobenzene is condensed with acetic acid under acidic conditions (HCl, reflux) to form 5-methoxy-2-methyl-1H-benzimidazole.
-
Nitration : The benzimidazole is nitrated using a mixture of HNO₃ and H₂SO₄ at 90–100°C to introduce a nitro group at the 5-position.
-
Reduction and Methoxylation : The nitro group is reduced to an amine using H₂/Pd-C, followed by methoxylation with dimethyl sulfate in acetone to yield 5-amino-2-methyl-1H-benzimidazole.
-
Benzamide Coupling : The amine is coupled with 3,5-dimethoxybenzoyl chloride as described in Section 1.1.
Key Data :
-
Overall Yield : 50–60% (four steps).
-
Critical Step : Nitration requires precise temperature control to avoid over-oxidation.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts coupling efficiency:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | Triethylamine | 85 | 98 |
| THF | DIPEA | 78 | 95 |
| DMF | Pyridine | 65 | 90 |
Polar aprotic solvents like DMF may deactivate the acid chloride via coordination, reducing reactivity.
Role of Phase-Transfer Catalysts
Incorporating phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial contact between immiscible reactants, enhancing yields by 10–15%. For example, adding 5 mol% TBAB reduces reaction time from 12 hours to 6 hours.
Purification Strategies
Hydrochloride Salt Formation
Intermediate 5-amino-2-methyl-1H-benzimidazole often exists as an oil, complicating purification. Converting it to a hydrochloride salt enables crystallization:
Recrystallization Solvents
Final product purity is achieved using solvent combinations:
-
Ethyl Acetate/Hexane : Removes non-polar impurities.
-
Dichloromethane/Methanol : Ideal for polar byproducts.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
-
HPLC Conditions : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, retention time = 8.2 min.
Challenges and Mitigation
Oxidation of Benzimidazole Amine
The primary amine group on the benzimidazole is prone to oxidation during storage. Solutions include:
Byproduct Formation
Competitive acylation at the benzimidazole N1 position generates undesired regioisomers. Mitigation strategies:
Applications and Derivatives
While the primary application of 3,5-dimethoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide remains investigational, structural analogs exhibit:
Chemical Reactions Analysis
3,5-dimethoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may yield reduced forms of the benzimidazole ring .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 3,5-dimethoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide have been tested against various bacterial strains:
- Case Study : A derivative demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| S. aureus | 2 | Norfloxacin | 2 |
| E. coli | 4 | Chloromycin | 7 |
Antifungal Properties
The compound has also been evaluated for antifungal activity. In vitro tests showed effectiveness against various fungal strains including Candida albicans.
- Case Study : A series of benzimidazole derivatives exhibited MIC values ranging from 2 to 19 µg/mL against tested fungal strains, with the most potent compound showing superior activity compared to established antifungals .
Antiviral Activity
Benzimidazole derivatives have shown promise as antiviral agents. Studies have highlighted their effectiveness against viruses such as the Bovine Viral Diarrhea Virus (BVDV).
- Case Study : A related compound was identified with an EC50 value of 1.11 mM against BVDV, suggesting potential therapeutic applications in viral infections .
Anti-inflammatory and Analgesic Effects
Research indicates that compounds similar to 3,5-dimethoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide exhibit anti-inflammatory properties.
- Case Study : One study reported significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values indicating strong anti-inflammatory potential compared to standard drugs like diclofenac .
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) |
|---|---|---|
| Compound A | 0.1664 | 0.0370 |
| Diclofenac | - | - |
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit microtubule polymerization, which disrupts cell division and leads to cell death . This mechanism is particularly relevant in the context of anticancer and antiparasitic activities. Additionally, the compound may interact with other cellular targets, such as enzymes and receptors, to exert its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The benzamide core is a common feature among related compounds, but variations in substituents and heterocyclic groups significantly influence pharmacological profiles. Key analogues include:
- Benzimidazole vs. Pyrimidine/Phenyl Groups : The target compound’s benzimidazole group confers stronger kinase inhibition compared to pyrimidine (e.g., compound 22b) due to enhanced π-π stacking and hydrogen bonding with kinase active sites .
- Methoxy vs. Hydroxy/Methyl Groups : The 3,5-dimethoxy groups improve solubility and metabolic stability relative to compounds with hydroxy or methyl substituents (e.g., ), which may suffer from rapid glucuronidation .
- Naphthyl vs.
Biological Activity
3,5-Dimethoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, focusing on its mechanisms, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure
The compound can be described by the following molecular formula:
- Molecular Formula : C18H20N2O2
- Molecular Weight : 300.36 g/mol
Research indicates that compounds with a benzimidazole core, such as 3,5-dimethoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide, often exhibit their biological effects through several mechanisms:
-
Antitumor Activity :
- The compound has shown promising results in inhibiting tumor cell proliferation. In vitro studies indicate that it can effectively stop the growth of various cancer cell lines, including lung and breast cancer cells.
- A study reported an IC50 value of approximately 6.26 µM against HCC827 lung cancer cells in a two-dimensional (2D) assay format, demonstrating significant potency compared to other tested compounds .
- Antimicrobial Properties :
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often influenced by their structural modifications. Key findings regarding SAR include:
- Methoxy Substituents : The presence of methoxy groups at positions 3 and 5 enhances the lipophilicity and biological activity of the compound.
- Benzimidazole Core : Substitution at the nitrogen atom of the benzimidazole ring can significantly alter its interaction with biological targets, affecting both potency and selectivity against various enzymes and receptors .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antitumor Studies :
- Inflammatory Response :
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 3,5-dimethoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide, and how can reaction conditions be optimized to improve yield and purity?
The synthesis typically involves coupling a benzoyl chloride derivative with a substituted benzimidazole amine. Key steps include:
- Refluxing 3,5-dimethoxybenzoic acid with thionyl chloride to generate the acyl chloride intermediate.
- Reacting this intermediate with 2-methyl-1H-benzimidazol-5-amine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane or chloroform.
- Optimizing reaction time (4–6 hours), temperature (40–60°C), and stoichiometric ratios (1:1.2 amine-to-acyl chloride) to achieve yields >75% . Purity can be enhanced via recrystallization from ethanol or methanol and validated by HPLC (>95% purity).
Q. What spectroscopic and crystallographic methods are recommended for characterizing the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR in CDCl or DMSO-d to confirm methoxy (δ 3.70–3.85 ppm), benzamide carbonyl (δ ~165 ppm), and benzimidazole aromatic protons (δ 7.2–8.3 ppm) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Parameters like hydrogen bonding (e.g., N–H···O interactions) and torsion angles validate stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 368.5) .
Q. What in vitro assays are commonly employed to evaluate the compound’s biological activity, and how should controls be designed to ensure assay validity?
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays for DAPK1/CSF1R inhibition, with staurosporine as a positive control .
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against S. aureus and C. albicans, with ciprofloxacin and fluconazole as controls .
- Cytotoxicity : MTT assays on HEK-293 cells, normalizing to untreated controls and using IC values for dose-response curves .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action when initial kinase inhibition assays show contradictory results across different biological models?
- Orthogonal Assays : Validate DAPK1 inhibition via Western blot (phospho-MLC2 reduction) alongside enzymatic assays .
- Structural Analysis : Perform molecular docking (AutoDock Vina) to compare binding modes in human vs. murine kinase isoforms, addressing species-specific discrepancies .
- Pathway Profiling : RNA-seq or phosphoproteomics to identify off-target effects (e.g., MAPK/ERK modulation) that may confound results .
Q. What strategies are effective in modifying the benzimidazole or benzamide moieties to enhance target specificity while maintaining pharmacokinetic properties?
- Benzimidazole Modifications : Introduce electron-withdrawing groups (e.g., -Cl at position 4) to improve DAPK1 affinity. Avoid bulky substituents to reduce CYP3A4-mediated metabolism .
- Benzamide Optimization : Replace methoxy groups with trifluoromethoxy to enhance blood-brain barrier penetration (logP <3.5) while retaining solubility via PEGylation .
- Pharmacokinetic Screening : Use Caco-2 permeability assays and hepatic microsome stability tests to prioritize analogs with >20% oral bioavailability .
Q. How should researchers approach resolving discrepancies between computational docking predictions and experimental binding affinity data for this compound?
- Force Field Adjustments : Re-dock using AMBER with explicit solvent models to account for hydrophobic interactions in the kinase ATP-binding pocket .
- Crystallographic Validation : Co-crystallize the compound with DAPK1 to resolve true binding poses vs. docking artifacts .
- Alchemical Free Energy Calculations : Use FEP+ (Schrödinger) to quantify ΔΔG for mutations (e.g., Leu72→Ala) that impact affinity, aligning simulations with SPR data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
